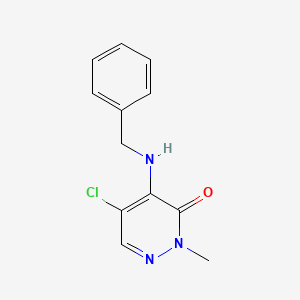

4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-(benzylamino)-5-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16-12(17)11(10(13)8-15-16)14-7-9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDTTZOPIOYPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Cl)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one typically involves the reaction of 5-chloro-2-methylpyridazin-3(2H)-one with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro and methyl groups may influence the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Insights

- Anilino derivatives (e.g., ) feature electron-donating groups (dimethylamino, aminomethyl), which may alter electronic density and solubility.

- Synthetic Challenges: The butenyl-substituted analog () achieved only 24% purity, suggesting steric or electronic hurdles in alkylation reactions. In contrast, benzylamino derivatives may benefit from milder conditions (e.g., potassium carbonate in acetone, as in ).

- Biological Relevance: Pyridazinones with bulky 4-substituents (e.g., benzylamino, anilino) are hypothesized to target bromodomains, epigenetic "readers" implicated in cancer . The target compound’s benzyl group could mimic acetyl-lysine binding, a mechanism observed in related inhibitors.

Biological Activity

4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one, with the chemical formula and CAS number 91736-88-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

Antibacterial and Antifungal Properties

Recent studies have indicated that derivatives of pyridazinone compounds exhibit notable antibacterial and antifungal activities. For instance, compounds with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been identified as a key factor enhancing the bioactivity of these compounds .

Table 1: Antibacterial Activity of Pyridazinone Derivatives

| Compound Name | Activity (MIC mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyridine Derivatives | Varies | Various |

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated. The compound's structure allows for interaction with bacterial enzymes critical for cell wall integrity, leading to cell lysis and death .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The study found that this compound demonstrated significant activity against both S. aureus and E. coli, with MIC values indicating strong potential for development into therapeutic agents .

- In Vitro Testing : In vitro assays were conducted to evaluate the compound's antifungal properties against common fungal pathogens. Results indicated a promising antifungal profile, particularly against Candida species, suggesting its utility in treating fungal infections .

Therapeutic Potential

The compound’s structural features suggest potential as a lead molecule for further development into therapeutic agents targeting various diseases, including infections caused by resistant strains of bacteria and fungi.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves nucleophilic substitution of a chloro precursor with benzylamine. For example, reacting 4,5-dichloro-2-methylpyridazin-3(2H)-one with benzylamine in dimethylformamide (DMF) at 353 K for 8 hours in the presence of potassium carbonate as a base achieves substitution at the 5-position. Purification via ice-water precipitation followed by chromatography is recommended to isolate the product . Optimization should focus on stoichiometric ratios (e.g., excess benzylamine), solvent polarity, and reaction time to minimize byproducts like N-alkylation derivatives.

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra to verify the benzylamino group (δ ~4.5 ppm for -NHCHPh) and absence of residual chlorine at the 5-position.

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.77 Å, b = 12.62 Å) and intermolecular N–H···O hydrogen bonds (2.8–3.1 Å) are typical for pyridazinone derivatives .

- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 428.75 for CHBrClNO analogs) .

Q. What are common impurities in the synthesis of this compound, and how can they be identified?

- Methodological Answer : Impurities often arise from incomplete substitution (e.g., residual 4,5-dichloro precursors) or over-alkylation. Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times with reference standards (e.g., pyridazinone metabolites or halogenated byproducts documented in pesticide analysis protocols) . For advanced characterization, employ high-resolution mass spectrometry (HRMS) to differentiate isobaric species.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the pyridazinone core in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at the 5-position activates the pyridazinone ring for nucleophilic aromatic substitution (SNAr) but deactivates it toward electrophilic reactions. Computational studies (e.g., density functional theory, DFT) can quantify substituent effects on frontier molecular orbitals. For example, the chloro group lowers the LUMO energy, enhancing reactivity with nucleophiles like amines. Compare with analogs (e.g., 5-dimethylamino derivatives) to assess electronic modulation .

Q. What strategies are effective in analyzing hydrogen-bonding networks in the crystal lattice, and how do they impact physicochemical properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions, such as N–H···O bonds between the pyridazinone carbonyl and amino groups. For example, triclinic systems often form 1D chains via H-bonding (e.g., N5–H···O3 = 2.89 Å) .

- Thermal Analysis : Correlate melting points (e.g., 123–124°C for halogenated analogs) with lattice stability influenced by H-bond density .

- Solubility Studies : Polar solvents (e.g., DMSO) disrupt H-bonding, enhancing solubility compared to apolar media .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to simulate binding poses with target proteins (e.g., kinases). Focus on key interactions: the pyridazinone carbonyl may form hydrogen bonds with catalytic lysine residues, while the benzyl group occupies hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate conformational flexibility and ligand-protein residence times .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, comparing with experimental IC values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for analogs of this compound?

- Methodological Answer : Cross-validate protocols by controlling variables:

- Catalyst Selection : Some routes use phase-transfer catalysts (e.g., TBAB), while others rely on base strength (KCO vs. CsCO) .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may improve solubility but increase side reactions. Compare yields under inert (N) vs. ambient conditions .

- Analytical Consistency : Ensure yields are calculated via calibrated HPLC vs. gravimetric methods, which may overestimate purity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATP analogs for kinase assays) with positive controls (staurosporine) and vehicle controls (DMSO ≤1%).

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293), normalizing to untreated cells and reference toxicants (e.g., doxorubicin) .

- Data Normalization : Express IC values as mean ± SEM from triplicate experiments, accounting for solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.